4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
The molecular structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Chemical Properties
4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline and its derivatives have been the subject of various scientific investigations due to their promising chemical properties and potential applications. Notably, the synthesis of such compounds involves intricate chemical processes, often utilizing one-pot click chemistry to link pharmacophores like triazole and benzimidazole. This synthesis is significant as it introduces flexible linkages in the form of –CH2–R or –O–R/–N–R, which are pivotal for the molecule's functional properties. For instance, the compound N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline and its derivatives, synthesized using this method, have been characterized by various spectroscopic techniques and screened for their in vitro anti-proliferative activity, revealing notable potential in cancer research (Sahay & Ghalsasi, 2017).
Applications in Energy and Material Science
Interestingly, compounds related to this compound have been explored for their applications in the fields of energy and material science. For example, nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules have been prepared for their potential use in nitrogen-rich gas generators. The energetic salts of derivatives like 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole and 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine were synthesized and examined for their densities, heats of formation, and detonation properties. These compounds exhibited high positive heats of formation, attributed to the high-energy contribution from their molecular backbones. This research underscores the significance of the azole rings and various functional groups like nitro, amino, and azido in determining the physicochemical properties of these compounds (Srinivas, Ghule, & Muralidharan, 2014).
Corrosion Inhibition
The triazole derivative family, which includes compounds related to this compound, has also shown promise as corrosion inhibitors. New heterocyclic compounds from this family have been synthesized and tested successfully as potential inhibitors for mild steel in sulfuric acid solutions. Their effectiveness was affirmed through various analytical techniques, and their inhibitory action was ascribed to the formation of an adsorbed protective film on the steel surface. This application is critical in industrial settings where material durability and longevity are paramount (Boutouil et al., 2020).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities of imidazole-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of activities of imidazole-containing compounds, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Action Environment
Factors such as ph and salt concentrations could potentially influence the action of this compound, as suggested by a study on a similar compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[5-(imidazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-10-3-1-9(2-4-10)12-15-11(16-17-12)7-18-6-5-14-8-18/h1-6,8H,7,13H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKYJYPLEUCGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN3C=CN=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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